molecular formula C9H5F15O B1351036 3,3,4,4,5,5,6,6,7,8,8,8-Dodecafluoro-7-(trifluoromethyl)octan-1-ol CAS No. 20015-46-7

3,3,4,4,5,5,6,6,7,8,8,8-Dodecafluoro-7-(trifluoromethyl)octan-1-ol

Cat. No.: B1351036
CAS No.: 20015-46-7
M. Wt: 414.11 g/mol
InChI Key: WVZPXINSJOBSTI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,6,6,7,8,8,8-Dodecafluoro-7-(trifluoromethyl)octan-1-ol typically involves multiple steps of organic reactions. One common method includes the fluorination of octanol derivatives using fluorinating agents like elemental fluorine (F2) or fluorinating reagents such as sulfur tetrafluoride (SF4) .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure controlled reaction conditions and high yield. The use of perfluorinated intermediates and catalysts can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alkanes or alcohols.

    Substitution: Formation of alkyl halides.

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6,7,8,8,8-Dodecafluoro-7-(trifluoromethyl)octan-1-ol involves its interaction with molecular targets through hydrophobic interactions and fluorophilic interactions . These interactions can alter the conformation and activity of biological molecules, leading to various effects .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

3,3,4,4,5,5,6,6,7,8,8,8-dodecafluoro-7-(trifluoromethyl)octan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F15O/c10-3(11,1-2-25)5(13,14)7(17,18)6(15,16)4(12,8(19,20)21)9(22,23)24/h25H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZPXINSJOBSTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F15O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379910
Record name 3,3,4,4,5,5,6,6,7,8,8,8-Dodecafluoro-7-(trifluoromethyl)octan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20015-46-7
Record name 3,3,4,4,5,5,6,6,7,8,8,8-Dodecafluoro-7-(trifluoromethyl)octan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20015-46-7
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